molecular formula C17H15F2N3O B2383317 3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868978-18-1

3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No.: B2383317
CAS No.: 868978-18-1
M. Wt: 315.324
InChI Key: MDCUECFVTLQUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The presence of the imidazo[1,2-a]pyridine moiety in the structure contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign and efficient. The reaction conditions include:

  • Microwave irradiation
  • Condensation reaction
  • Use of α-bromoketones and 2-aminopyridines

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted organic reactions can be scaled up for industrial applications, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms or the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide
  • Reducing agents like sodium borohydride or lithium aluminum hydride
  • Substitution reagents such as halogens or nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,4-Difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is unique due to the presence of the difluoro substituents and the specific arrangement of the imidazo[1,2-a]pyridine moiety. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3,4-difluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O/c1-11-3-2-8-22-10-13(21-16(11)22)6-7-20-17(23)12-4-5-14(18)15(19)9-12/h2-5,8-10H,6-7H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCUECFVTLQUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.